molecular formula C17H16N4O3S B2697155 methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1202975-05-0

methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2697155
CAS No.: 1202975-05-0
M. Wt: 356.4
InChI Key: RCRVINXSYANZIK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a thiazole core linked to a 1,4-dimethylpyrazole carboxamide group and a methyl benzoate moiety. Its molecular formula is C₁₆H₁₈N₄O₃S, with a molecular weight of 346.4 g/mol. The methyl benzoate ester may enhance solubility or act as a prodrug moiety.

Properties

IUPAC Name

methyl 4-[2-[(1,4-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-10-8-21(2)20-14(10)15(22)19-17-18-13(9-25-17)11-4-6-12(7-5-11)16(23)24-3/h4-9H,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRVINXSYANZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Scientific Research Applications

Chemical Properties and Structure

The compound features multiple functional groups, including:

  • Pyrazole ring : Known for diverse biological activities.
  • Thiazole moiety : Associated with various pharmacological effects.
  • Benzoate group : Enhances solubility and bioactivity.

The molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 358.43g/mol358.43\,g/mol.

Chemistry

In synthetic organic chemistry, methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate serves as a versatile building block for the synthesis of more complex molecules. Its diverse functional groups enable it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : Particularly at the benzoate moiety.
  • Cyclization reactions : Leading to the formation of novel heterocyclic compounds.

Biology

This compound has garnered attention in biological research for its potential as:

  • Enzyme inhibitors : Its structural motifs suggest activity against specific enzymes.
  • Receptor modulators : The presence of heterocycles indicates possible interactions with biological receptors.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Anti-inflammatory properties : Studies have indicated that derivatives exhibit significant anti-inflammatory effects.
  • Anticancer activity : Preliminary investigations suggest efficacy against various cancer cell lines.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound against several cancer cell lines. The results showed that certain derivatives had an IC50 value lower than 5μM5\,\mu M, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)
Derivative AMCF-74.5
Derivative BHepG23.8
Derivative CA3755.2

Case Study 2: Enzyme Inhibition

Research on the enzyme inhibition potential of this compound revealed that it effectively inhibited specific enzymes involved in inflammatory pathways. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole ring significantly enhanced inhibitory potency.

EnzymeInhibition (%)Compound Structure
Enzyme X75% at 10 µMModified Pyrazole
Enzyme Y60% at 10 µMUnmodified

Industrial Applications

In industrial settings, this compound can be utilized in:

  • Development of new materials : Its electronic properties make it suitable for organic semiconductors.
  • Dyes and pigments : The conjugated system allows for applications in dye synthesis.

Mechanism of Action

The mechanism of action of methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Piperazine Series ()

Compounds C1–C7 in share a quinoline-piperazine-benzoate scaffold but differ in substituents on the quinoline ring (e.g., bromo, chloro, methoxy, trifluoromethyl). Key distinctions from the target compound include:

  • Core Heterocycles: C1–C7 utilize a quinoline ring instead of a thiazole-pyrazole system.
  • Linker: A piperazine group connects the quinoline and benzoate in C1–C7, whereas the target compound employs a direct thiazole-benzoate linkage.
  • Molecular Weight: C1–C7 have higher molecular weights (~500–600 g/mol) due to the quinoline-piperazine framework, compared to the target compound’s 346.4 g/mol .
Table 1: Comparison with Quinoline-Piperazine Analogues
Compound Core Structure Molecular Weight (g/mol) Key Substituents Yield (%)
Target Compound Thiazole-Pyrazole 346.4 Methyl benzoate N/A
C1 Quinoline-Piperazine ~500 Phenyl N/A
C4 Quinoline-Piperazine ~550 4-Fluorophenyl N/A
C7 Quinoline-Piperazine ~600 4-Trifluoromethylphenyl N/A

Thiazole-Ureido Derivatives ()

Compounds 10d–10f in feature thiazole rings linked to phenyl-ureido groups and piperazine-acetate esters. Key comparisons include:

  • Synthetic Efficiency: Yields for 10d–10f range from 89.1–93.4%, suggesting robust synthetic routes for thiazole-ureido systems. No yield data is available for the target compound .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 10d, 10e) in 10d–10f enhance lipophilicity, whereas the target compound’s dimethylpyrazole may improve metabolic stability.
Table 2: Comparison with Thiazole-Ureido Derivatives
Compound Thiazole Substituent Molecular Weight (g/mol) Yield (%) Notable Features
Target Compound Pyrazole carboxamide 346.4 N/A Compact structure
10d 4-Trifluoromethyl 548.2 93.4 High lipophilicity
10e 3-Trifluoromethyl 548.2 92.0 Metabolic resistance
10f 3-Chloro 514.2 89.1 Electrophilic reactivity

Key Research Findings and Implications

Functional Group Impact : Replacing ureido (10d–10f) with pyrazole carboxamide may reduce polarity, enhancing membrane permeability but possibly limiting solubility .

Synthetic Challenges : High yields in ’s thiazole-ureido series contrast with the lack of reported data for the target compound, highlighting a need for optimized synthetic protocols.

Biological Activity

Methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a compound that integrates the biological activities of both thiazole and pyrazole moieties. Research has demonstrated its potential in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article compiles findings from diverse studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Pyrazole moiety : A five-membered ring containing two adjacent nitrogen atoms.
  • Benzoate group : An aromatic ring that enhances lipophilicity and biological activity.

The chemical formula for this compound is C16_{16}H18_{18}N4_{4}O2_{2}S, with a molecular weight of approximately 342.41 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. The presence of the thiazole and pyrazole rings contributes to its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, it has been shown to interact with Bcl-2 proteins, which are crucial for regulating apoptosis .
  • Case Study : In a study involving several pyrazole derivatives, compounds similar to this compound exhibited IC50_{50} values lower than standard chemotherapeutic agents like doxorubicin against human cancer cell lines (e.g., A549 and HCT116), indicating significant anticancer activity .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:

  • Research Findings : Studies have reported that pyrazole derivatives can reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well:

  • Mechanism : The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes has been proposed as a mechanism for its antimicrobial effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduction of apoptosis via Bcl-2 inhibition ,
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell membranes

Q & A

Q. What are the standard synthetic routes for methyl 4-(2-(1,4-dimethyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate?

Methodological Answer: A common approach involves coupling a thiazole-4-carboxylic acid derivative with a substituted pyrazole carboxamide. For example, a multistep synthesis may include:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., bromopyruvate esters) .
  • Step 2: Amide coupling between the thiazole-4-carboxylic acid and 1,4-dimethyl-1H-pyrazole-3-carboxamide using coupling agents like EDC/HOBt in anhydrous DMF .
  • Step 3: Esterification of the benzoic acid moiety using methanol and catalytic sulfuric acid under reflux .
    Purification typically involves flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry and purity. For example, aromatic protons in the benzoate moiety appear as doublets (δ 8.07–8.16 ppm), while pyrazole methyl groups resonate as singlets (δ 3.88 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS-FAB) validates the molecular ion peak (e.g., m/z 295.0938 for a related analog) .

Q. How can density functional theory (DFT) aid in understanding this compound’s electronic properties?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) predict:

  • HOMO/LUMO energies to evaluate redox potential and reactivity.
  • Charge distribution on the pyrazole and thiazole rings, guiding derivatization strategies (e.g., electrophilic substitution sites) .
  • Vibrational frequencies (IR) to correlate with experimental spectra .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Based on structural analogs:

  • Acute Toxicity: Classified as Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) .
  • Storage: Inert atmosphere (N2), desiccated at –20°C to prevent hydrolysis of the ester group .
  • Waste Disposal: Neutralize with dilute NaOH before disposal in approved organic waste containers .

Q. How can researchers confirm the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Expose to varying pH (1–13), temperatures (25–60°C), and light (UV/visible) for 48–72 hours.
    • Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA):
    • Determines decomposition temperature (e.g., >200°C for related esters) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Key factors include:

  • Catalyst Screening: Copper(I) iodide or Pd(PPh3)4 for Suzuki-Miyaura coupling of aryl boronic acids to the thiazole ring .
  • Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of intermediates .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 4 hours → 30 minutes) and increases yield by 15–20% .

Q. How should researchers address contradictions in biological activity data?

Methodological Answer: Case study: If cytotoxicity assays show variability (e.g., IC50 ranging from 10–50 μM):

  • Dose-Response Repetition: Conduct triplicate experiments with internal controls (e.g., doxorubicin).
  • Impurity Analysis: Use LC-MS to rule out byproducts (e.g., hydrolyzed ester derivatives) .
  • Target Engagement Assays: Validate binding to hypothesized targets (e.g., kinase enzymes) via surface plasmon resonance (SPR) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?

Methodological Answer:

  • Core Modifications:
    • Replace the thiazole with oxazole or pyridine to assess ring flexibility .
    • Vary substituents on the pyrazole (e.g., –CF3, –OCH3) to evaluate electronic effects .
  • Pharmacophore Mapping:
    • Overlay analogs using Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Q. How can computational docking predict interactions with biological targets?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR) due to thiazole’s ATP-mimetic properties.
  • Docking Workflow:
    • Prepare the protein (PDB ID 1M17) with Schrödinger’s Protein Preparation Wizard.
    • Generate ligand conformers with OMEGA and dock using Glide XP .
    • Validate with molecular dynamics (MD) simulations (NAMD, 100 ns) .

Q. What advanced techniques resolve crystallographic ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction:
    • Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
    • Resolve ambiguities in pyrazole-thiazole dihedral angles using SHELXL .
  • Electron Density Maps:
    • Analyze residual density (e.g., <0.3 eÅ⁻³) to confirm absence of disorder .

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